JNK3 Inhibition and Isoform Selectivity
While the parent compound 4-Methyl-3-phenyl-1H-pyrazol-1-amine is a building block, a closely related aminopyrazole derivative from the same structural class (SR-3576) demonstrates exceptional potency and isoform selectivity for JNK3, a kinase implicated in neurodegeneration. SR-3576 inhibits JNK3 with an IC50 of 7 nM and exhibits >2800-fold selectivity over p38 (p38 IC50 > 20 μM). This contrasts with many broader-spectrum JNK inhibitors and highlights the potential of the 1-aminopyrazole scaffold for achieving high selectivity, a key differentiating factor for this compound class [1]. The specific substitution pattern around the pyrazole core is critical for this selectivity profile.
| Evidence Dimension | JNK3 inhibition potency and selectivity over p38 |
|---|---|
| Target Compound Data | JNK3 IC50 = 7 nM (for derivative SR-3576) |
| Comparator Or Baseline | p38 IC50 > 20 μM (for derivative SR-3576) |
| Quantified Difference | >2800-fold selectivity for JNK3 over p38 |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
For projects targeting JNK3, the 1-aminopyrazole scaffold offers a validated path to high isoform selectivity, reducing off-target effects and guiding procurement of building blocks like 4-Methyl-3-phenyl-1H-pyrazol-1-amine for SAR exploration.
- [1] Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (Referenced in search results as showing IC50 = 7 nM and >2800-fold selectivity). View Source
